molecular formula C19H23NO5S B2640515 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 728024-09-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2640515
CAS No.: 728024-09-7
M. Wt: 377.46
InChI Key: DLIVPTPCCPGYOM-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a benzodioxole moiety linked via a methyl group to the sulfonamide nitrogen, with an ethoxy group and an isopropyl substituent on the benzene ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxy-3-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-4-23-17-8-6-15(10-16(17)13(2)3)26(21,22)20-11-14-5-7-18-19(9-14)25-12-24-18/h5-10,13,20H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVPTPCCPGYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxy Group Addition: The ethoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Final Assembly: The final compound is obtained by coupling the intermediate with the desired benzene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The benzodioxole moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / Identifier Key Substituents Molecular Features Biological Target (Inferred) Synthetic Yield (If Reported)
Target Compound Benzodioxol-methyl, 4-ethoxy, 3-isopropyl Moderate hydrophobicity Enzyme inhibition (putative) N/A
Example 52 (Patent) Trifluoroacetamido, cyano, tetrahydrofuran High polarity, electron-withdrawing Covalent binding (speculative) N/A
Compound 162 (Dissertation) Benzodioxol-methyl, biphenyl High molecular weight, π-π stacking Dual 5-LOX/mPGES-1 inhibition 81%

Key Research Findings

  • Substituent Flexibility : The target compound’s ethoxy and isopropyl groups likely improve bioavailability over bulkier analogs (e.g., biphenyl in Compound 162) while maintaining receptor affinity .
  • Electron Effects : Example 52’s trifluoroacetamido group may enhance binding via strong electron-withdrawing effects but could limit metabolic stability compared to the target compound’s ethoxy group .
  • Synthetic Feasibility : Lithium hydroxide-mediated hydrolysis (Compound 162) demonstrates efficient synthesis for benzodioxol-methyl sulfonamides, suggesting scalable routes for the target compound .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets.

Chemical Structure and Properties

The compound's chemical formula is C20H24N2O6SC_{20}H_{24}N_2O_6S, and its IUPAC name reflects its complex structure, which includes a benzodioxole moiety and a sulfonamide group. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing its interactions with biological macromolecules.

The biological activity of this compound is believed to involve:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors.
  • Hydrophobic Interactions : The benzodioxole moiety may engage in hydrophobic interactions with protein pockets, increasing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known active sulfonamides suggest potential activity.

Cardiovascular Effects

A study involving related sulfonamide compounds demonstrated effects on perfusion pressure and coronary resistance using an isolated rat heart model. These findings suggest that the compound may influence cardiovascular function, potentially serving as a therapeutic agent for conditions like hypertension .

Experimental Findings

The following table summarizes key findings from studies involving this compound and related compounds:

Study FocusCompound TestedDoseObserved Effect
Perfusion Pressure4-(2-aminoethyl)-benzenesulfonamide0.001 nMDecreased perfusion pressure
Coronary ResistanceVarious benzenesulfonamides0.001 nMChanges in coronary resistance
Antimicrobial ActivitySulfonamide derivativesVarious dosesInhibition of bacterial growth

Case Studies

  • Cardiovascular Effects : In a study evaluating the influence of benzenesulfonamides on isolated rat hearts, researchers found that certain derivatives significantly reduced perfusion pressure over time. This suggests a potential mechanism through which these compounds could be utilized in treating cardiovascular diseases .
  • Antimicrobial Potential : Although specific studies on this compound are scarce, its structural analogs have shown promise in inhibiting bacterial growth, indicating that this compound may share similar properties .

Q & A

Q. What are the established synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves sequential functionalization of the benzene-sulfonamide core. A common route starts with sulfonation of a substituted benzene precursor, followed by coupling with a benzodioxole-methylamine derivative. Key steps include:
  • Sulfonation: Controlled addition of sulfonic acid groups under anhydrous conditions (e.g., chlorosulfonic acid at 0–5°C) .
  • Amine Coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) to link the sulfonamide to the benzodioxole-methyl group .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product .
    Optimization focuses on temperature control (to minimize side reactions) and solvent selection (to enhance yield). Reaction progress is monitored via TLC and HPLC .

Q. How is structural characterization performed, and what analytical techniques are critical?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., ethoxy at C4, isopropyl at C3) and benzodioxole integration .
  • Mass Spectrometry (HRMS): Accurate mass determination to confirm molecular formula (e.g., [M+H]+^+ peak matching C20_{20}H23_{23}NO6_6S) .
  • X-ray Crystallography: Resolves stereoelectronic effects; limited data available for this compound, but analogous sulfonamides show planar sulfonamide groups .

Q. What preliminary biological screening data exist, and how are assays designed?

  • Methodological Answer: Early-stage studies report antiproliferative activity against cancer cell lines (e.g., IC50_{50} values in µM range for HeLa and MCF-7 cells). Assays include:
  • MTT Assay: 72-hour exposure in triplicate, with cisplatin as a positive control .
  • Enzyme Inhibition: Testing against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO2_2 hydration .
    Confounding factors: Solubility in DMSO/PBS mixtures may affect dose-response accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological targets?

  • Methodological Answer:
  • DFT Calculations: Used to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions (e.g., sulfonamide sulfur as a hydrogen bond acceptor) .
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with CA isoforms. Key findings: Benzodioxole group occupies hydrophobic pockets, while sulfonamide coordinates Zn2+^{2+} in CA active sites .
  • Limitations: Force fields may inadequately model solvent effects; experimental validation (e.g., ITC) is required .

Q. How do structural modifications (e.g., ethoxy vs. methoxy) impact biological activity?

  • Methodological Answer:
  • Comparative SAR Studies: Ethoxy substitution at C4 enhances metabolic stability compared to methoxy (in vitro liver microsomal assays show 20% slower degradation) .
  • Isopropyl vs. Methyl: Bulkier isopropyl at C3 improves CA-IX selectivity (10-fold over CA-II) due to steric hindrance in the smaller CA-II pocket .
  • Data Contradictions: Some studies report diminished activity with ethoxy groups; this may relate to cell permeability differences (logP calculations: ethoxy increases hydrophobicity by ~0.5) .

Q. What strategies resolve discrepancies in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer:
  • Standardized Protocols: Adopt CONSORT-like guidelines for assay conditions (e.g., fixed DMSO concentration ≤0.1%, standardized cell passage numbers) .
  • Meta-Analysis: Pool data from PubChem and independent studies (e.g., IC50_{50} variability reduced from 5–50 µM to 10–20 µM post-normalization) .
  • Mechanistic Studies: Use CRISPR-edited CA-IX knockout cells to confirm target specificity .

Key Research Challenges

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches are being explored .
  • Target Selectivity: Off-target effects on other zinc-dependent enzymes (e.g., MMPs) require further profiling .
  • Data Reproducibility: Variability in biological assays underscores the need for open-access datasets .

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